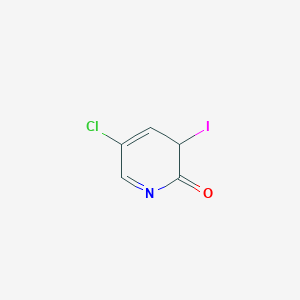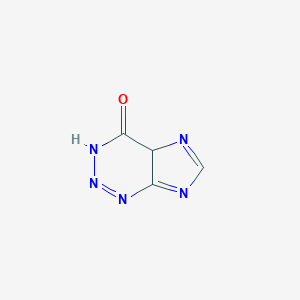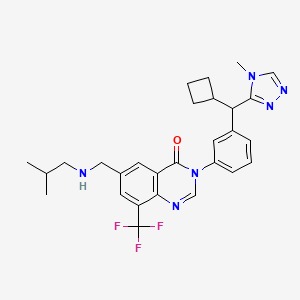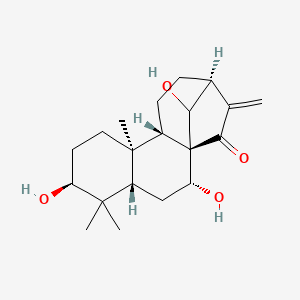
2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step involves the construction of the core scaffold of CARM1-IN-6 through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards CARM1. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CARM1-IN-6 in high purity.
Industrial Production Methods
Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
化学反応の分析
Types of Reactions
CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:
Binding to the Active Site: CARM1-IN-6 binds to the active site of CARM1, preventing the enzyme from interacting with its natural substrates.
Inhibition of Methylation: By binding to CARM1, CARM1-IN-6 inhibits the methylation of arginine residues on target proteins, thereby affecting downstream signaling pathways.
Common Reagents and Conditions
The synthesis of CARM1-IN-6 may involve common reagents such as:
Organic Solvents: Used for dissolving reactants and intermediates.
Catalysts: Employed to enhance reaction rates and selectivity.
Protecting Groups: Utilized to protect functional groups during intermediate steps and removed in the final stages.
Major Products Formed
The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .
科学的研究の応用
CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: CARM1-IN-6 is used to study the role of CARM1 in cancer progression and to evaluate its potential as a therapeutic target.
Drug Development: CARM1-IN-6 serves as a lead compound for the development of new drugs targeting CARM1, with the aim of creating more effective and selective inhibitors.
Cell Biology: The compound is employed to study the effects of CARM1 inhibition on cell cycle regulation, differentiation, and apoptosis.
作用機序
CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:
Histone Methylation: CARM1-IN-6 inhibits the methylation of histone H3 at arginine residues, affecting chromatin structure and gene transcription.
Non-Histone Protein Methylation: The compound also inhibits the methylation of non-histone proteins involved in various cellular functions, such as RNA processing and signal transduction.
類似化合物との比較
CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:
特性
分子式 |
C23H29N5O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
InChIキー |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)



![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)



